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molecular formula Cl4H10O5Sn B167670 Stannane, tetrachloro-, pentahydrate CAS No. 10026-06-9

Stannane, tetrachloro-, pentahydrate

Cat. No. B167670
M. Wt: 350.6 g/mol
InChI Key: KHMOASUYFVRATF-UHFFFAOYSA-J
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Patent
US05264193

Procedure details

A tin (IV) chloride pentahydrate (Aldrich) solution was prepared by addition of the solid to distilled water. A second solution was produced by combining sodium hydroxide (Fisher) and 40% colloidal silica (HS-40, DuPont) in distilled water followed by vigorous stirring; a source of alumina was next added to the second solution and sometimes heated to aid in dissolution. The two mixtures were combined at room temperature by slow addition of the alumina silica solution to the aqueous tin chloride solution with rapid stirring (exothermic), producing a thick white gel. The gel was reacted in a polytetrafluoroethylene-lined autoclave (Parr) at 200° C. to produce a white solid after the reactor was cooled to room temperature. This solid was washed repeatedly with distilled water, filtered, and dried to yield a fine white powder. Reactant ratios, sources, and conditions are given in Table 1. Chemical analyses of products are given in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alumina silica
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4]>O>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4] |f:0.1,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
alumina silica
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)(F)[*:1])(F)[*:2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with rapid stirring (exothermic)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
to distilled water
CUSTOM
Type
CUSTOM
Details
A second solution was produced
ADDITION
Type
ADDITION
Details
a source of alumina was next added to the second solution
TEMPERATURE
Type
TEMPERATURE
Details
sometimes heated
DISSOLUTION
Type
DISSOLUTION
Details
to aid in dissolution
CUSTOM
Type
CUSTOM
Details
producing a thick white gel
CUSTOM
Type
CUSTOM
Details
at 200° C.
CUSTOM
Type
CUSTOM
Details
to produce a white solid after the reactor
WASH
Type
WASH
Details
This solid was washed repeatedly with distilled water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield a fine white powder

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.[Sn](Cl)(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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